N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3OS/c22-14-4-6-15(7-5-14)25-18(28)12-29-20-19(13-3-8-16(23)17(24)11-13)26-21(27-20)9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQKCXCEPAGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide, a compound featuring a complex spirocyclic structure, has garnered attention for its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
IUPAC Name
This compound
Molecular Formula
C22H20Cl3N3OS
Structural Characteristics
The compound's structure includes:
- A chlorophenyl group
- A dichlorophenyl moiety
- A spirocyclic core that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 445.83 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of chlorophenyl and dichlorophenyl groups using chlorinating agents.
- Thiolating reactions to incorporate the thioacetamide functionality.
Industrial Production
Optimizations for industrial production may involve continuous flow reactors and high-throughput screening for catalysts to enhance yield and reduce costs.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The unique spirocyclic structure allows for selective binding, which modulates target activity.
Antimicrobial Properties
Research has indicated potential antimicrobial effects against various pathogens. For instance:
- In vitro studies demonstrated activity against Salmonella typhi and Bacillus subtilis, suggesting it could serve as a basis for developing new antibacterial agents .
Anticancer Potential
Preliminary studies have explored the compound's anticancer properties, focusing on its ability to inhibit cell proliferation in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cancer growth.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Moderate to strong activity against specific bacteria | |
| Anticancer | Inhibition of cell proliferation in cancer cells | Ongoing research |
Study on Antimicrobial Activity
A study conducted on synthesized derivatives of similar compounds found that certain structural modifications enhanced antibacterial efficacy. The derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs .
Study on Anticancer Efficacy
Another investigation into the compound's anticancer properties revealed that it could induce apoptosis in tumor cells through activation of caspases, leading to cell death. This suggests a pathway for therapeutic development targeting cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
